

# 2-Hydroxyquinoline-4-carboxylic acid CAS number 15733-89-8

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## Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B106741

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An In-Depth Technical Guide to **2-Hydroxyquinoline-4-carboxylic Acid** (CAS: 15733-89-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxyquinoline-4-carboxylic acid** (CAS 15733-89-8), a heterocyclic aromatic compound with significant potential in medicinal chemistry and pharmaceutical research. This document collates its chemical properties, spectroscopic data, known biological activities, and detailed experimental protocols for its synthesis and evaluation.

## Core Data Presentation

The quantitative data for **2-Hydroxyquinoline-4-carboxylic acid** are summarized in the tables below for easy reference and comparison.

### Table 1: Physicochemical Properties and Identifiers

Property	Value
CAS Number	15733-89-8[1]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub> [1]
Molecular Weight	189.17 g/mol [1]
IUPAC Name	2-oxo-1H-quinoline-4-carboxylic acid[2]
Synonyms	2-Hydroxycinchoninic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 4-Carboxycarbostyryl, Cinchocaine Impurity B[2]
Appearance	Solid, Yellow to Dark Yellow powder/crystal
Melting Point	>300 °C[3]
Boiling Point	403.6 °C (Predicted)
Solubility	Soluble in polar organic solvents like DMSO and Methanol (slightly)[3]
PubChem CID	85076[2]
MDL Number	MFCD00023942

## Table 2: Spectroscopic Data

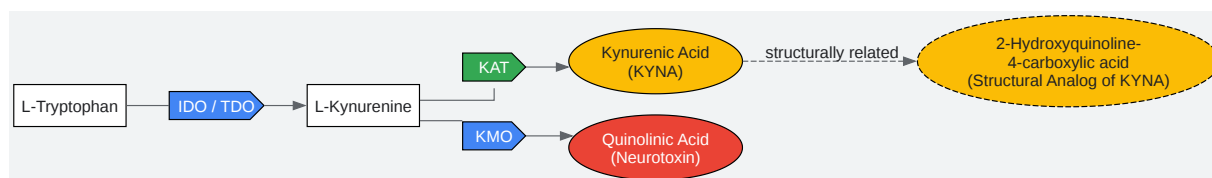
Spectrum Type	Peak Information
<sup>1</sup> H NMR	Representative shifts in DMSO-d <sub>6</sub> (ppm): δ ~13.22 (s, 1H, NH), ~10-13 (br s, 1H, COOH), 7.22–8.70 (m, 5H, Ar-H).[1]
<sup>13</sup> C NMR	Representative shifts in DMSO-d <sub>6</sub> (ppm): δ ~165–185 (C=O, carboxylic), 105.98–146.64 (Aromatic carbons).[1]
IR	Key absorption bands (cm <sup>-1</sup> ): 3450–3200 (O-H stretch), 2978, 2895 (N-H stretch), 1650 (C=O stretch, ketone).[4]
Mass Spec	Molecular Ion (M <sup>+</sup> ): m/z 189.[2]

**Table 3: Biological Activity Profile**

Activity Type	Target/Assay	Result
Antibacterial	Streptococcus faecalis (now Enterococcus faecalis)	Potent activity reported; specific MIC not cited in reviewed literature.[1]
Antioxidant	DPPH Radical Scavenging	Activity reported; specific IC <sub>50</sub> not cited in reviewed literature. [5][6]
Enzyme Inhibition	DNA Topoisomerase, Histone Deacetylases (HDACs)	Identified as an activity for its structural class and derivatives.[1]
Receptor Activity (Analog)	NMDA Receptor (Glycine Site)	The closely related analog, Kynurenic Acid, is a known antagonist.[1]

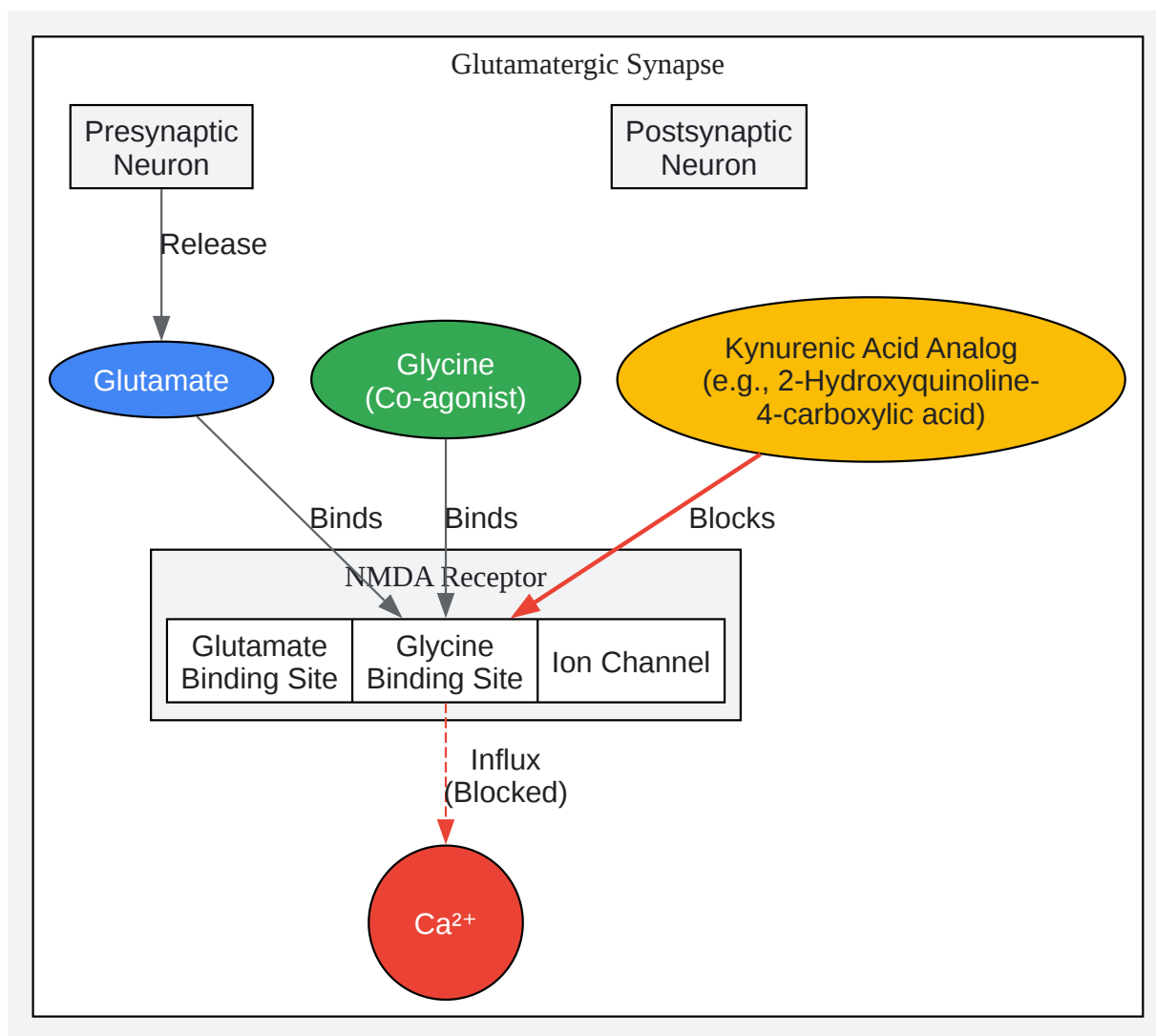
## Signaling Pathways and Mechanistic Diagrams

To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided.



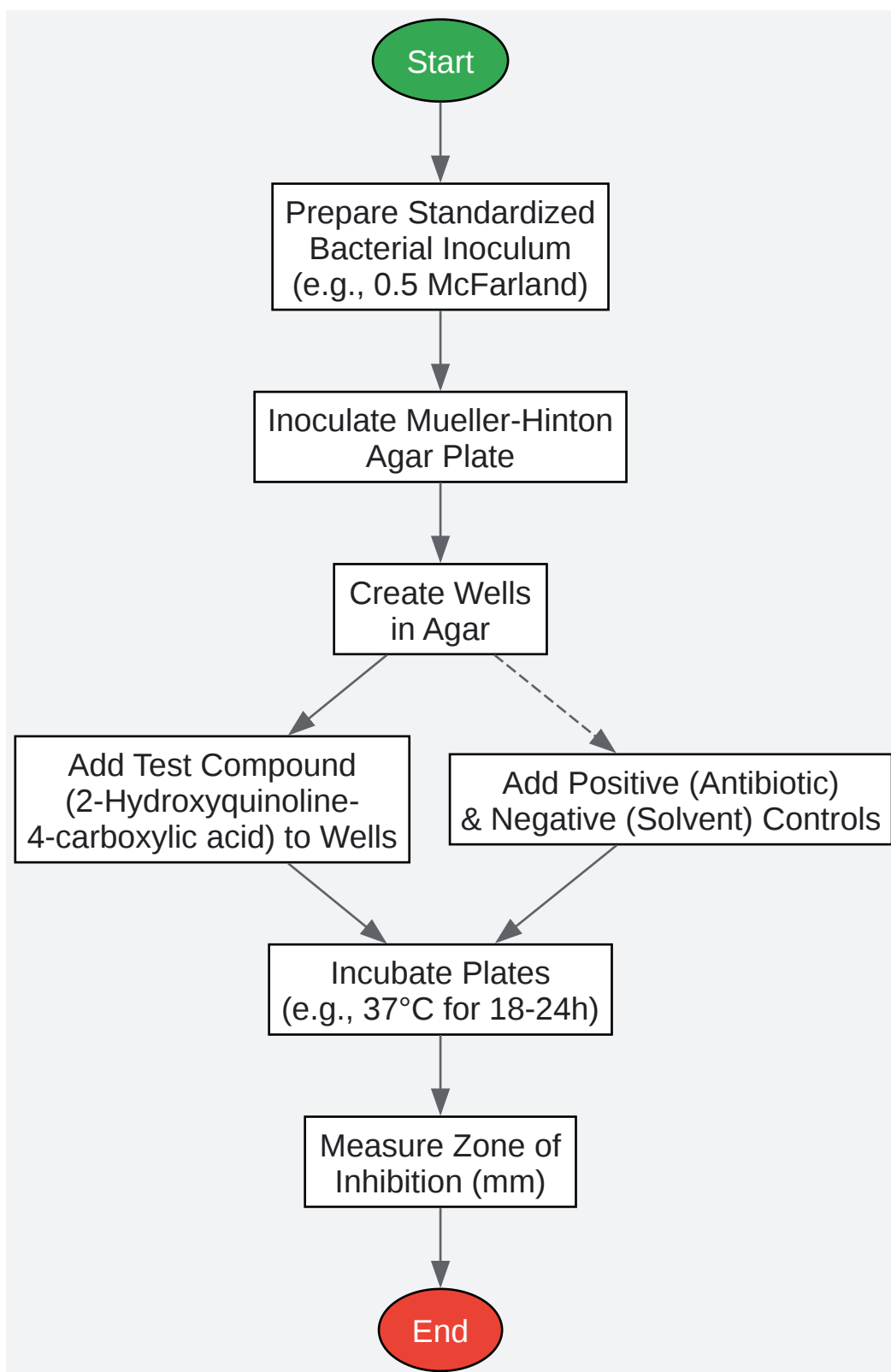
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Caption: Metabolic Kynurenine Pathway showing the synthesis of neuroactive Kynurenic Acid.



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Caption: Proposed mechanism of NMDA receptor antagonism by Kynurenic Acid analogs.



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Caption: Workflow for the Agar Well Diffusion antibacterial susceptibility test.

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of **2-Hydroxyquinoline-4-carboxylic acid**.

### Synthesis Protocol: Oxidation of 2-Hydroxy-4-chloromethylquinoline

This protocol is adapted from a patented method for the preparation of **2-hydroxyquinoline-4-carboxylic acids**.

Materials:

- 2-Hydroxy-4-chloromethylquinoline (starting material)
- Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ )
- Deionized Water
- Hydrochloric Acid (HCl), 1:1 aqueous solution
- Glacial Acetic Acid or Ethanol (for recrystallization)
- Four-necked flask, stirrer, heating mantle, filtration apparatus

Procedure:

- **Preparation of Alkaline Solution:** In a 2-liter four-necked flask, dissolve 24 g of NaOH in 150 mL of water. Heat the solution to 50°C with stirring.
- **Oxidation Reaction:** Simultaneously and slowly add 100 mL of 30% hydrogen peroxide and 19.7 g (0.1 mol) of 2-hydroxy-4-chloromethylquinoline to the heated alkaline solution over a period of approximately 20 minutes. Maintain the reaction temperature at 50°C throughout the addition.

- **Reaction Completion:** Continue stirring the mixture at 50°C for 8 hours to ensure the reaction goes to completion. The product, the sodium salt of **2-hydroxyquinoline-4-carboxylic acid**, will be in the aqueous solution.
- **Filtration:** After the reaction period, filter the hot aqueous solution to remove any insoluble impurities.
- **Acidification and Precipitation:** Cool the filtrate and acidify it by adding a 1:1 solution of hydrochloric acid until the pH reaches approximately 2. This will precipitate the free **2-hydroxyquinoline-4-carboxylic acid**.
- **Isolation:** Cool the acidified mixture to 10°C to maximize precipitation. Collect the solid product by filtration.
- **Drying and Purification:** Dry the collected solid in a vacuum oven at 150°C. For further purification, recrystallize the product from glacial acetic acid or ethanol. The expected yield is approximately 80% with a melting point of 335-340°C.

## Biological Assay Protocol: Agar Well Diffusion for Antibacterial Activity

This is a standardized method for assessing the antibacterial properties of a test compound.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Bacterial culture (e.g., *Enterococcus faecalis*)
- Sterile saline solution (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Test compound solution (**2-Hydroxyquinoline-4-carboxylic acid**) in a suitable solvent (e.g., DMSO)
- Positive control (e.g., Ciprofloxacin solution)

- Negative control (solvent, e.g., DMSO)
- Sterile cotton swabs, sterile cork borer (6-8 mm), micropipettes
- Incubator

#### Procedure:

- **Inoculum Preparation:** From a fresh bacterial culture, pick several colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL.
- **Plate Inoculation:** Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
- **Well Creation:** Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch uniform wells into the agar.
- **Sample Application:** Pipette a fixed volume (e.g., 50-100  $\mu$ L) of the test compound solution into a designated well. Into separate wells on the same plate, add the positive control and negative control solutions.
- **Incubation:** Let the plates stand for 1 hour to allow for prediffusion of the compounds. Invert the plates and incubate at 37°C for 18-24 hours.
- **Data Collection:** After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The absence of a zone around the negative control validates the test. The size of the zone around the test compound indicates its antibacterial activity.

## Biological Assay Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common spectrophotometric method for determining antioxidant capacity.



#### Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (spectrophotometric grade)
- Test compound (**2-Hydroxyquinoline-4-carboxylic acid**) stock solution in methanol
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate or cuvettes
- Spectrophotometer or microplate reader

#### Procedure:

- **DPPH Solution Preparation:** Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.
- **Sample Preparation:** Prepare a series of dilutions of the test compound and the positive control in methanol (e.g., 10, 25, 50, 100 µg/mL).
- **Reaction Setup:** In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of methanol to a "blank" well.
- **Initiate Reaction:** Add 100 µL of the DPPH working solution to all wells. Mix gently.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance of each well at 517 nm.
- **Calculation:** Calculate the percentage of radical scavenging activity for each concentration using the following formula:
  - % Inhibition =  $[(\text{Abs\_blank} - \text{Abs\_sample}) / \text{Abs\_blank}] \times 100$

- **IC<sub>50</sub> Determination:** Plot the % inhibition against the sample concentration. The IC<sub>50</sub> value is the concentration of the compound required to scavenge 50% of the DPPH free radicals and is determined from the graph. A lower IC<sub>50</sub> value indicates higher antioxidant activity.

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